molecular formula C8H15NO B2589718 (1S,5R,6S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol CAS No. 2378490-18-5

(1S,5R,6S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol

Cat. No.: B2589718
CAS No.: 2378490-18-5
M. Wt: 141.214
InChI Key: HBXKQKMXSXOVSL-VQVTYTSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1S,5R,6S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol is a chiral, diastereopure azabicyclic compound that serves as a valuable intermediate in medicinal chemistry and organic synthesis. The 2-azabicyclo[3.2.0]heptane scaffold is recognized as a privileged structure for designing biologically active molecules and is increasingly investigated as a bicyclic isostere for piperidine and other saturated heterocycles in drug discovery . Its fused cyclobutane-pyrrolidine ring system introduces significant molecular rigidity and defines distinct three-dimensional exit vectors, which can be crucial for optimizing the binding affinity and selectivity of drug candidates . This specific stereoisomer, featuring defined (1S,5R,6S) configuration and a hydroxyl functional group at the 6-position, is a prime candidate for further synthetic elaboration. Researchers can utilize this compound to synthesize more complex structures, such as amino alcohols and diamines, which are critical building blocks for developing pharmaceuticals . Compounds based on the 3,6-diazabicyclo[3.2.0]heptane core have shown high binding affinity and selectivity for central nervous system targets, including the α7 nicotinic acetylcholine receptor (α7-nAChR), indicating potential applications in neuroscience research and the development of PET radioligands . This product is intended for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this compound with appropriate care and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

(1S,5R,6S)-7,7-dimethyl-2-azabicyclo[3.2.0]heptan-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c1-8(2)6-5(7(8)10)3-4-9-6/h5-7,9-10H,3-4H2,1-2H3/t5-,6+,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBXKQKMXSXOVSL-VQVTYTSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C(C1O)CCN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@@H]2[C@H]([C@@H]1O)CCN2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R,6S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol typically involves the cyclization of suitable precursors under specific conditions. One common method involves the reaction of a ketone with an amine in the presence of a reducing agent to form the bicyclic structure. The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound is crucial and may involve techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(1S,5R,6S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The nitrogen atom can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted bicyclic compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
The compound has been investigated for its antimicrobial properties, particularly as a β-lactamase inhibitor. β-lactamases are enzymes produced by bacteria that confer resistance to β-lactam antibiotics. The structural features of (1S,5R,6S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol allow it to interact effectively with these enzymes, enhancing the efficacy of existing antibiotics against resistant bacterial strains .

Drug Development
Research indicates that derivatives of this compound can be synthesized to create new classes of antibiotics. The bicyclic structure provides a scaffold for modifications that can lead to enhanced biological activity and reduced toxicity profiles. For instance, modifications to the nitrogen atom or the introduction of various substituents can yield compounds with improved pharmacokinetic properties .

Synthetic Methodologies

Synthetic Intermediates
this compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to utilize it in various reactions such as cycloadditions and rearrangements, leading to the formation of diverse chemical entities .

Chiral Synthesis
The compound is also significant in chiral synthesis due to its stereochemical configuration. Its chirality can be exploited in asymmetric synthesis processes to produce enantiomerically pure compounds, which are crucial in pharmaceutical applications where the activity can differ significantly between enantiomers .

Case Studies and Research Findings

StudyFocusFindings
Papp-Wallace et al. (2022)β-Lactamase InhibitorsDemonstrated that derivatives of this compound effectively inhibit β-lactamases and restore antibiotic activity against resistant strains .
ResearchGate Study (2019)Chiral SynthesisExplored the use of this compound as a chiral building block in synthesizing new antibiotics with improved efficacy and safety profiles .
MDPI Publication (2021)Antimicrobial ResearchHighlighted the potential of this compound as a lead structure for developing new antimicrobial agents targeting resistant bacteria .

Mechanism of Action

The mechanism of action of (1S,5R,6S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Penicillin Analogues ()

Compounds 4c–4g share the bicyclo[3.2.0]heptane core but differ in substituents:

  • 4c : Features a 7-fluoro-biphenyl propanamido group.
  • 4d : Includes a benzoylphenyl substituent.
  • 4e : Contains a methoxynaphthyl group.
  • 4f : Incorporates a chlorobenzoyl-indolyl acetamido group.
  • 4g: Substituted with a dichlorophenylamino-phenylacetamido moiety.

Key Differences :

  • All analogues retain a 4-thia-1-aza ring system, unlike the target compound’s 2-aza scaffold.
  • The hydroxyl group in the target compound is replaced by carboxylic acid and amide functionalities in 4c–4g, enhancing their antimicrobial activity .

Table 1: Physical Properties of Penicillin Analogues vs. Target Compound

Compound Yield (%) Melting Point (°C) Key Functional Groups
Target N/A Not reported 2-aza, 6-OH, 7,7-dimethyl
4c 65 85–87 4-thia-1-aza, carboxylic acid
4d 61 64 4-thia-1-aza, benzoylphenyl
4e 75 150–152 4-thia-1-aza, methoxynaphthyl

Carbapenems ()

Imipenem and meropenem are β-lactam antibiotics with bicyclo[3.2.0]heptene cores.

  • Imipenem: Contains a 1-aza ring, hydroxyethyl group at C6, and aminomethylideneaminoethylsulfanyl side chain.
  • Meropenem : Features a dimethylcarbamoyl-pyrrolidinylsulfanyl substituent.

Key Differences :

  • Carbapenems include a β-lactam ring critical for antimicrobial activity, absent in the target compound.

Azabicyclo[3.2.0]heptan-6-ol Derivatives ()

  • rel-(1R,5R,6R)-2-azabicyclo[3.2.0]heptan-6-ol : Shares the bicyclo[3.2.0]heptan-6-ol framework but differs in stereochemistry ((1R,5R,6R)) and lacks methyl groups. Its molecular weight (113.16 g/mol) is lower than the target’s (149.62 g/mol) .

Table 2: Stereochemical and Functional Group Comparisons

Compound Nitrogen Position Substituents Molecular Weight (g/mol)
Target (1S,5R,6S) 2 6-OH, 7,7-dimethyl 149.62
rel-(1R,5R,6R)-2-azabicyclo[3.2.0] 2 6-OH 113.16
3-azabicyclo[3.2.0]heptan-6-ol 3 6-OH 113.16

Biological Activity

(1S,5R,6S)-7,7-Dimethyl-2-azabicyclo[3.2.0]heptan-6-ol is a bicyclic compound with significant interest in medicinal chemistry due to its potential biological activity. This article explores its biological properties, including antibacterial effects, enzyme inhibition, and molecular docking studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H17NC_{10}H_{17}N with a molecular weight of 155.25 g/mol. The compound features a bicyclic structure that contributes to its biological activity.

Antibacterial Activity

Recent studies have evaluated the antibacterial properties of this compound against various bacterial strains. The compound was tested using the agar well diffusion method against both gram-positive and gram-negative bacteria.

Bacterial Strain Inhibition Zone (mm) Control (Meropenem)
Staphylococcus aureus2030
Escherichia coli1828
Bacillus subtilis2232
Pseudomonas aeruginosa1525

The results indicated that this compound exhibited moderate antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis .

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor was also investigated. It showed notable inhibition of urease and alpha-amylase enzymes.

Enzyme Inhibition (%) Positive Control
Urease7585
Alpha-Amylase6078

These findings suggest that the compound may interfere with metabolic processes in bacteria by inhibiting critical enzymes .

Molecular Docking Studies

Molecular docking studies were conducted to elucidate the binding affinity of this compound with target proteins associated with bacterial cell wall synthesis and metabolism.

The docking results indicated a strong binding affinity for the active site of urease, suggesting a potential mechanism for its antibacterial activity:

Binding Energy=8.4 kcal mol\text{Binding Energy}=-8.4\text{ kcal mol}

This binding energy indicates a favorable interaction between the compound and the enzyme .

Case Studies

Case Study 1: Antibacterial Efficacy Against Resistant Strains
A study involving resistant strains of Escherichia coli demonstrated that this compound could reduce bacterial load significantly in vitro compared to untreated controls.

Case Study 2: Enzyme Inhibition in Clinical Isolates
Clinical isolates tested for urease inhibition showed that the compound could effectively decrease urease activity in pathogenic strains associated with urinary tract infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.